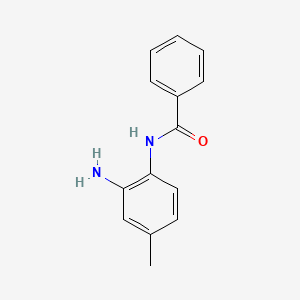

N-(2-amino-4-methylphenyl)benzamide

Description

Contextualizing Substituted Benzamides within Organic Chemistry

The benzamide (B126) framework, consisting of a benzene (B151609) ring attached to an amide functional group (C₆H₅CONH₂), is a cornerstone in organic chemistry. wikipedia.org It serves as a fundamental structural motif in a vast array of synthetic and naturally occurring molecules. The versatility of the benzamide scaffold stems from its chemical stability and the ability to introduce a wide range of substituents onto both the benzene ring and the amide nitrogen. This functionalization allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties.

Substituted benzamides are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents. drugbank.com Their ability to participate in hydrogen bonding and other non-covalent interactions makes them effective mimics of peptide bonds, enabling them to bind to biological targets like enzymes and receptors with high affinity and specificity. Research has demonstrated the role of benzamide derivatives as histone deacetylase (HDAC) inhibitors, smoothened (SMO) receptor antagonists, and agents capable of reversing multidrug resistance in cancer cells. nih.govnih.govresearchgate.net Common synthetic routes to these compounds include the acylation of anilines with benzoyl chlorides or the reduction of nitro-group precursors to form the key amino-substituted moieties. acs.orgnih.gov

The N-(2-amino-4-methylphenyl)benzamide Moiety: A Focus for Rigorous Investigation

The specific molecule, this compound, presents a compelling subject for chemical investigation due to its distinct structural features. Its architecture can be deconstructed into two primary components: the benzamide core and the N-linked 2-amino-4-methylphenyl group.

The substitution pattern on the phenyl ring is of particular importance. The presence of an amino group (-NH₂) at the ortho-position (position 2') relative to the amide linkage is a critical feature. Structure-activity relationship studies on other benzamide series have shown that a 2'-amino or 2'-hydroxy group can be indispensable for specific biological activities, potentially acting as a hydrogen-bonding site or an electrostatic interaction point within an enzyme's active site. Its removal or relocation to other positions, such as meta or para, often leads to a significant loss of activity.

Furthermore, the methyl group (-CH₃) at the 4'-position can influence the molecule's properties by affecting its lipophilicity and steric profile. This, in turn, can impact its solubility, membrane permeability, and how it fits into a biological target. The specific arrangement of these functional groups makes this compound a valuable probe for exploring the chemical and biological landscape of N-aryl benzamides.

Scope and Research Objectives for the Title Compound

The investigation of a novel compound like this compound is typically guided by a set of clear research objectives. Based on studies of analogous structures, the primary goals for this compound would encompass several areas:

Synthetic and Structural Elucidation: A foundational objective is to establish an efficient and scalable synthetic pathway. Following synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is required to confirm its structure. Further analysis, potentially including single-crystal X-ray diffraction, would provide definitive data on its three-dimensional conformation and intermolecular interactions in the solid state.

Exploration as a Synthetic Intermediate: The presence of a reactive primary amine ortho to the amide linkage makes the compound a versatile building block for more complex molecules. Research would likely explore its use in cyclization reactions to form various heterocyclic systems, such as benzimidazoles or benzotriazines, which are themselves important scaffolds in materials science and medicinal chemistry. acs.orgresearchgate.net

Biological Screening and Lead Generation: A key objective is to screen the compound for biological activity. Drawing parallels from structurally related benzamides, this compound would be a logical candidate for evaluation in assays for enzyme inhibition (e.g., kinases, histone deacetylases) or receptor modulation. nih.govresearchgate.net Any discovered activity would position the compound as a "hit" or "lead" for further optimization in a drug discovery program.

Structure-Activity Relationship (SAR) Studies: The compound serves as an excellent parent structure for SAR studies. By systematically modifying its structure—for instance, by altering the substituent on the benzoyl ring or changing the position of the methyl group—researchers can gain crucial insights into the chemical features required for a desired activity. This process is fundamental to the rational design of molecules with enhanced potency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPLIDKCIZPXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401324 | |

| Record name | N-(2-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53476-33-8 | |

| Record name | N-(2-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Delineation of N 2 Amino 4 Methylphenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of N-(2-amino-4-methylphenyl)benzamide is anticipated to display a series of distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups, such as the electron-withdrawing carbonyl group and the electron-donating amino and methyl groups.

The benzoyl portion of the molecule is expected to show signals for its five protons in the aromatic region. The two protons ortho to the carbonyl group are typically shifted downfield due to the anisotropic effect of the C=O bond. The protons on the 2-amino-4-methylphenyl ring are influenced by the activating amino and methyl groups, generally causing them to appear at a relatively higher field (upfield) compared to the benzoyl protons.

Key expected signals include:

A singlet for the amide proton (N-H), the chemical shift of which can be concentration and solvent-dependent.

A broad singlet for the two protons of the primary amine group (-NH₂).

A sharp singlet for the three protons of the methyl group (-CH₃).

A series of doublets, triplets, and multiplets for the protons on the two aromatic rings.

The expected assignments are detailed in the table below, based on data from analogous compounds like benzamide (B126) and various N-phenylbenzamide derivatives. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide N-H | 8.5 - 9.5 | Singlet (s) | N/A |

| Benzoyl C2'/C6'-H | 7.8 - 8.0 | Doublet (d) or Multiplet (m) | ~7-8 |

| Benzoyl C3'/C5'-H | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | ~7-8 |

| Benzoyl C4'-H | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | ~7-8 |

| Phenyl C3-H | 6.5 - 6.7 | Singlet (s) or Doublet (d) | ~1-2 |

| Phenyl C5-H | 6.5 - 6.7 | Doublet (d) | ~8 |

| Phenyl C6-H | 7.0 - 7.2 | Doublet (d) | ~8 |

| Amino N-H₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Key features expected in the ¹³C NMR spectrum include:

A signal for the carbonyl carbon (C=O) in the downfield region, typically around 165-170 ppm.

Signals for the twelve aromatic carbons, with their shifts influenced by the attached substituents (-CONH-, -NH₂, -CH₃). Carbons bearing these substituents (quaternary carbons) will have distinct shifts.

A signal for the methyl carbon (-CH₃) in the upfield region, usually below 25 ppm.

The predicted chemical shifts for the carbon atoms are summarized in the following table, extrapolated from data on similar benzamide and aniline (B41778) structures. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 166.0 - 168.0 |

| Benzoyl C1' | 134.0 - 136.0 |

| Benzoyl C2'/C6' | 128.0 - 130.0 |

| Benzoyl C3'/C5' | 127.0 - 129.0 |

| Benzoyl C4' | 131.0 - 133.0 |

| Phenyl C1 | 125.0 - 127.0 |

| Phenyl C2 | 145.0 - 147.0 |

| Phenyl C3 | 118.0 - 120.0 |

| Phenyl C4 | 129.0 - 131.0 |

| Phenyl C5 | 115.0 - 117.0 |

| Phenyl C6 | 122.0 - 124.0 |

Note: Chemical shifts are predictions and are sensitive to solvent and experimental parameters.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be expected to show cross-peaks between adjacent protons on both aromatic rings. For instance, the C6-H proton on the aminophenyl ring would show a correlation to the C5-H proton. Similarly, the benzoyl protons would display correlations between ortho, meta, and para positions, helping to trace the connectivity within the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to unambiguously link each proton signal to its corresponding carbon signal. For example, the singlet signal of the methyl protons (~2.3 ppm) would correlate with the methyl carbon signal (~21 ppm), and each aromatic proton would show a cross-peak to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over two or three bonds), which helps to piece together the different fragments of the molecule. sdsu.edu Key expected HMBC correlations for confirming the structure of this compound would include:

A correlation from the amide N-H proton to the carbonyl carbon (C=O) and to the C1 and C6 carbons of the aminophenyl ring.

Correlations from the methyl protons (C4-CH₃) to the C3, C4, and C5 carbons of the aminophenyl ring.

Correlations from the benzoyl ortho-protons (C2'-H/C6'-H) to the carbonyl carbon (C=O).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide, primary amine, and aromatic functionalities. rsc.org The analysis of these bands provides direct evidence for the presence of these groups.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amide (N-H) | N-H Stretch | 3250 - 3350 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 2960 | Medium-Weak |

| Amide C=O (Amide I) | C=O Stretch | 1640 - 1680 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1580 - 1620 | Medium-Strong |

| Amide N-H (Amide II) | N-H Bend | 1510 - 1550 | Medium-Strong |

The presence of strong bands for the Amide I (C=O stretch) and Amide II (N-H bend), along with the characteristic N-H stretching vibrations for both the amide and primary amine, would be key identifiers in the FTIR spectrum. researchgate.net

Raman spectroscopy offers complementary information to FTIR. While FTIR is sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds. For this compound, Raman spectroscopy would be useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the two phenyl rings are expected to produce strong and sharp signals, which are highly characteristic of the aromatic skeleton.

C=C Stretching: The stretching vibrations of the aromatic C=C bonds would also be prominent.

C-CH₃ Stretching: The stretching of the bond between the aromatic ring and the methyl group would be observable.

While the C=O stretch is typically weaker in Raman than in IR, it should still be detectable. The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule, confirming the presence of all key structural features.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through its fragmentation pattern upon ionization. For a molecule like this compound, both "soft" and "hard" ionization techniques provide complementary information.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For this compound (C₁₄H₁₄N₂O), the expected monoisotopic mass is approximately 226.11 Da. Therefore, in a positive ion mode ESI-MS spectrum, a prominent peak would be anticipated at an m/z (mass-to-charge ratio) of approximately 227.12, corresponding to the [M+H]⁺ ion.

The primary fragmentation of benzamides typically involves the cleavage of the amide bond. Key predicted fragments for this compound under EI conditions would include:

Benzoyl cation (m/z 105): This highly stable fragment arises from the cleavage of the C-N amide bond, representing the benzoyl portion of the molecule. This is often a base peak in the mass spectra of benzamides.

Phenyl cation (m/z 77): Subsequent loss of a carbonyl group (CO) from the benzoyl cation leads to the formation of the phenyl cation.

2-amino-4-methylphenylaminyl radical cation (m/z 121): Cleavage can also result in the charge being retained on the amine-containing fragment.

Loss of methyl group (M-15): Fragmentation involving the loss of a methyl radical from the molecular ion or other fragments is also possible.

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Structure |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₇H₉N₂]⁺ | 121 | 2-amino-4-methylphenylaminyl cation |

| [C₁₃H₁₁N₂O]⁺ | 211 | [M-CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments. For this compound, with a chemical formula of C₁₄H₁₄N₂O, the calculated exact mass of the neutral molecule is 226.1106 g/mol . An HRMS measurement of the [M+H]⁺ ion would be expected to yield a value very close to 227.1184, confirming its elemental composition. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic systems of the benzoyl group and the substituted aniline ring. The spectrum of benzene (B151609) typically shows a primary absorption band (E2-band) around 204 nm and a secondary, less intense band (B-band) around 254 nm. The presence of substituents significantly affects these absorptions.

For this compound, the following features are anticipated in its UV-Vis spectrum:

π → π* Transitions: The conjugated systems of the benzene rings and the carbonyl group will give rise to intense π → π* transitions. The amino (-NH₂) and methyl (-CH₃) groups on one ring and the amide linkage will act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

n → π* Transitions: The non-bonding electrons on the nitrogen and oxygen atoms can undergo n → π* transitions. These are typically less intense than π → π* transitions and may appear as shoulders on the main absorption bands.

Based on data for similar substituted benzamides and anilines, it is predicted that this compound will exhibit strong absorption maxima in the range of 230-260 nm and a second, broader band at a longer wavelength, potentially around 280-320 nm. The exact positions and intensities of these bands would be dependent on the solvent used due to solvatochromic effects.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax Range (nm) | Associated Chromophore |

| π → π | 230 - 260 | Benzoyl and substituted phenyl rings |

| π → π / n → π* | 280 - 320 | Extended conjugation and heteroatoms |

Crystallographic Data Unavailable for this compound

Despite a comprehensive search of chemical and crystallographic databases, detailed structural information for the chemical compound this compound remains elusive.

Efforts to procure single-crystal X-ray diffraction (SC-XRD) data, which is essential for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal, have been unsuccessful. As a result, critical details regarding the compound's crystal system, space group, unit cell parameters, molecular conformation, and bond geometries cannot be provided at this time.

Furthermore, the absence of this foundational crystallographic data precludes any in-depth analysis of the solid-state characteristics of this compound. This includes the identification and characterization of its crystal packing motifs and the intricate network of intermolecular interactions, such as hydrogen bonding, C-H···π, and π-π stacking interactions, which govern the supramolecular architecture and physical properties of the material.

While information on related isomers and derivatives exists, no peer-reviewed studies or database entries containing the specific crystallographic information for this compound (CAS No. 53476-33-8) are publicly available. Therefore, a detailed article on its advanced crystallographic investigations and solid-state structural insights, as per the requested outline, cannot be generated.

Further experimental research, specifically the growth of single crystals of this compound and their subsequent analysis by SC-XRD, would be required to determine the structural information necessary to fulfill the detailed request.

Advanced Crystallographic Investigations and Solid State Structural Insights

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Supramolecular Interactions

A comprehensive analysis of the intermolecular interactions and crystal packing of N-(2-amino-4-methylphenyl)benzamide is not available in the current scientific literature. Detailed crystallographic studies, including Hirshfeld surface analysis and the generation of 2D fingerprint plots, have not been published for this specific compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions and their relative strengths.

While crystallographic data and Hirshfeld surface analyses are available for structurally related isomers and derivatives, such as 2-amino-N-(4-methylphenyl)benzamide and 4-amino-N-(2-amino-4-methylphenyl)benzamide, this information is not directly applicable to this compound due to the different spatial arrangement of its functional groups. The unique positioning of the amino and methyl groups on the phenyl ring in the target compound would lead to distinct intermolecular interaction patterns and crystal packing.

Therefore, without experimental single-crystal X-ray diffraction data for this compound, a detailed discussion and the generation of data tables concerning its supramolecular interactions based on Hirshfeld surface analysis and 2D fingerprint plots cannot be provided. Such an analysis would require the synthesis and crystallization of the compound, followed by a thorough crystallographic investigation.

Computational Chemistry and Quantum Chemical Modeling of N 2 Amino 4 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular structure of organic compounds. By employing functionals like B3LYP, researchers can accurately predict various molecular properties.

No specific optimized geometry or conformational preference data for N-(2-amino-4-methylphenyl)benzamide was found in the search results.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. sphinxsai.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This facilitates charge transfer within the molecule, influencing its bioactivity and chemical behavior. sphinxsai.comnih.gov The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). sphinxsai.comresearchgate.net The distribution of these orbitals across the molecular framework indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, in related structures, the HOMO is often located on the electron-rich aromatic rings, while the LUMO may be situated near electron-withdrawing groups. researchgate.net

Specific HOMO-LUMO energy gap values for this compound were not available in the provided search results.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. sphinxsai.comresearchgate.net Green and yellow areas correspond to regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, highlighting their electrophilic character. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. sphinxsai.comresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It helps in understanding charge delocalization, hyperconjugative interactions, and the nature of intramolecular charge transfer. researchgate.netnih.gov NBO analysis partitions the electron density into contributions from individual atoms (natural charges) and localized one-center (lone pairs) and two-center (bonds) orbitals.

Vibrational Spectroscopic Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (infrared and Raman) of molecules. researchgate.net Theoretical frequency calculations help in the assignment of experimentally observed vibrational bands to specific normal modes of the molecule. nih.govresearchgate.net The calculated harmonic vibrational frequencies are often scaled to account for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net

For this compound, characteristic vibrational modes would include N-H stretching of the amino and amide groups, C=O stretching of the carbonyl group, C-N stretching, and various aromatic C-H and C-C stretching and bending modes. The correlation between the calculated and experimental spectra provides a powerful tool for structural confirmation and detailed analysis of the molecule's vibrational properties. nih.gov

A table comparing theoretical and experimental vibrational frequencies for this compound could not be generated as specific data was not found in the search results.

Theoretical UV-Vis Spectroscopy and Electronic Transitions

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov It provides information about the electronic transitions between molecular orbitals, including their energies (wavelengths) and oscillator strengths (intensities). researchgate.net

The theoretical UV-Vis spectrum of this compound would be characterized by electronic transitions primarily involving the π-orbitals of the aromatic rings and the n-orbitals of the heteroatoms (N and O). The calculations can identify the specific orbitals involved in each transition, such as π → π* and n → π* transitions. Comparing the calculated absorption maxima (λmax) with experimental data, both in the gas phase and in different solvents, helps to validate the theoretical model and understand the electronic structure of the molecule. nih.gov

Specific theoretical UV-Vis data for this compound was not available in the search results.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

A thorough search of scientific databases and computational chemistry literature indicates a lack of specific studies employing molecular dynamics (MD) simulations to explore the conformational landscape and solvent effects of this compound. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing insights into:

Conformational Landscape: Identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvent Effects: Simulating how the surrounding solvent molecules influence the structure, stability, and dynamics of the compound. This is vital for predicting its behavior in a biological or chemical system.

Without dedicated MD simulation studies for this compound, a detailed, data-driven discussion of its flexibility, dominant conformations in different environments, and the specific interactions it forms with solvents like water or organic solvents remains speculative.

Theoretical Insights into Structure-Reactivity Relationships

Similarly, there is a scarcity of published research focusing on the theoretical structure-reactivity relationships of this compound derived from quantum chemical modeling. Such studies typically involve the use of methods like Density Functional Theory (DFT) to calculate a variety of molecular properties and reactivity descriptors. These can include:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites.

While quantum chemical studies have been performed on related benzamide (B126) and aminobenzoic acid derivatives, providing general insights into the behavior of these functional groups, specific calculated data for this compound are not available. uou.ac.in Therefore, a detailed analysis of its specific reaction mechanisms, kinetic stability, and the influence of its particular substitution pattern on its chemical behavior from a theoretical standpoint cannot be provided at this time.

Derivatization Chemistry and Synthetic Utility of the N 2 Amino 4 Methylphenyl Benzamide Scaffold

Chemical Modifications at the Amino Group

The primary amino group in N-(2-amino-4-methylphenyl)benzamide is a key handle for a variety of chemical transformations, including acylations, alkylations, arylations, and diazotization reactions. These modifications are fundamental to elaborating the core structure and introducing diverse functionalities.

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding N-acylated derivatives. This reaction is a common strategy to introduce a second amide functionality, which can influence the molecule's conformational preferences and electronic properties.

Alkylation of the amino group can be achieved using various alkylating agents. For instance, regioselective N-alkylation of similar 2-aminobenzothiazole (B30445) structures has been successfully accomplished using benzylic alcohols as alkylating agents, suggesting a potential route for the N-alkylation of this compound. rsc.org Such reactions introduce alkyl substituents that can modulate the steric and electronic environment of the molecule.

Arylation reactions, introducing an additional aryl group at the amino position, can also be envisioned. These reactions are crucial for synthesizing diarylamine derivatives, which are prevalent in many biologically active compounds.

Table 1: Examples of Acylation, Alkylation, and Arylation Precursors

| Reaction Type | Reagent Example | Potential Product |

| Acylation | Acetyl chloride | N-(2-acetamido-4-methylphenyl)benzamide |

| Alkylation | Benzyl bromide | N-(2-(benzylamino)-4-methylphenyl)benzamide |

| Arylation | Phenylboronic acid | N-(2-(phenylamino)-4-methylphenyl)benzamide |

The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com This diazotization reaction opens up a plethora of subsequent transformations, making the diazonium salt a versatile intermediate. masterorganicchemistry.comlibretexts.org

The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions. doubtnut.com These transformations include:

Sandmeyer-type reactions: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br), cyanide, and hydroxyl groups, often catalyzed by copper(I) salts. masterorganicchemistry.comscirp.org

Schiemann reaction: Treatment with fluoroboric acid (HBF4) allows for the introduction of a fluorine atom. masterorganicchemistry.com

Gomberg-Bachmann reaction: This reaction enables the formation of a biaryl linkage.

Azo coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are known for their vibrant colors. libretexts.orgdoubtnut.com

A one-pot process for the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides has been developed, which involves diazotization and subsequent cyclization. rsc.org This method utilizes a polymer-supported nitrite reagent and p-toluenesulfonic acid, offering a mild and general route to these heterocyclic compounds. rsc.org

Table 2: Potential Products from Diazotization of this compound

| Reagent | Product Type |

| H₂O, heat | Phenol |

| CuCl | Aryl chloride |

| CuBr | Aryl bromide |

| CuCN | Aryl cyanide (nitrile) |

| KI | Aryl iodide |

| HBF₄, heat | Aryl fluoride |

| Phenol | Azo compound |

Strategic Incorporations into Complex Organic Systems

The this compound scaffold serves as a key starting material for the synthesis of more complex molecules, including polysubstituted benzamides and a variety of fused and bridged heterocyclic compounds.

The inherent functionality of this compound allows for the straightforward synthesis of polysubstituted benzamide (B126) derivatives. The amino group and the aromatic rings can be further functionalized through various electrophilic and nucleophilic substitution reactions. For instance, the synthesis of N-substituted benzamide derivatives has been explored for their potential as antitumor agents. nih.govresearchgate.netresearchgate.net These studies often involve modifying the substituents on the phenyl rings to investigate structure-activity relationships.

The bifunctional nature of this compound, possessing both an amino group and an amide linkage in a specific ortho arrangement, makes it an ideal precursor for the construction of fused heterocyclic systems.

One prominent example is the synthesis of 1,2,3-benzotriazin-4(3H)-ones through an intramolecular cyclization of the corresponding diazonium salt. rsc.org This reaction proceeds via diazotization of the amino group followed by an intramolecular attack of the amide nitrogen onto the diazonium group. rsc.org

Furthermore, the scaffold can be utilized in the synthesis of other fused heterocycles. For example, reactions involving the amino group and a suitable reagent can lead to the formation of pyrazole-containing fused systems. nih.gov The construction of bridgehead nitrogen heterocycles is another area where derivatives of aminophenyl compounds have been successfully employed. researchgate.net

Stereochemical Control in Derivatization Processes

Currently, there is limited specific information available in the searched literature regarding stereochemical control in the derivatization processes of this compound itself. However, general principles of stereochemistry would apply to any reactions that introduce chiral centers. For instance, if a chiral acylating agent or alkylating agent were used, diastereomeric products could be formed. Similarly, if a new stereocenter is created during a cyclization reaction, controlling the stereochemical outcome would be a key challenge. Future research in this area could explore the use of chiral catalysts or auxiliaries to achieve stereoselective transformations of this versatile scaffold.

Lack of Available Research on the Coordination Chemistry of this compound

A comprehensive review of scientific literature reveals a significant gap in the documented coordination chemistry of the compound this compound. Despite its potential as a chelating ligand, no dedicated studies on its metal complexes, including their synthesis, characterization, and spectroscopic properties, are currently available in published research.

Extensive searches for scholarly articles and data on the coordination behavior of this compound with various transition metals have not yielded any specific findings. This indicates that the scientific community has yet to explore and publish on the synthesis and analysis of metal complexes involving this particular ligand.

While the fundamental structure of this compound, featuring a primary amine and an amide group, suggests potential for metal ion coordination, the absence of empirical data prevents a detailed discussion of its ligand design principles, chelation properties, and the characteristics of its potential metal adducts. The electronic and steric influences of the methyl and amino substituents on the phenyl rings on metal binding affinity remain a matter of theoretical speculation without experimental validation.

Consequently, information regarding the following key areas, as outlined in the initial request, is not available:

Coordination Chemistry of N 2 Amino 4 Methylphenyl Benzamide As a Ligand

Spectroscopic and Physicochemical Studies of Metal-Ligand Adducts:Without the synthesis of any metal complexes, no spectroscopic or physicochemical data has been reported.

It is important to note that while research exists for structurally related benzamide (B126) derivatives, the specific substitution pattern of N-(2-amino-4-methylphenyl)benzamide makes it a unique compound. Extrapolating findings from other benzamides would be speculative and would not provide a scientifically accurate account for this specific molecule.

Therefore, a detailed article on the coordination chemistry of this compound cannot be generated at this time due to the lack of primary research in this area. Further experimental investigation by the scientific community is required to elucidate the coordination behavior of this compound.

Lack of Specific Research Data on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, detailed research findings and specific experimental data on the coordination chemistry of the compound This compound as a ligand are not available. Consequently, the construction of a detailed article adhering to the specified outline with data tables on its metal complexes is not possible at this time.

The performed searches aimed to locate information on the following aspects of this compound's coordination chemistry:

Infrared and Electronic Absorption Spectroscopy: No specific studies detailing the IR and UV-Vis spectral data of metal complexes formed with this particular ligand were found. While general principles of how these techniques are used to study coordination complexes are well-established, specific vibrational frequencies (e.g., shifts in ν(N-H), ν(C=O)) and electronic transition bands for complexes of this compound have not been reported.

Electron Paramagnetic Resonance (EPR) Investigations: There are no available research articles that present EPR spectroscopic data for paramagnetic metal complexes of this compound. Such studies are crucial for understanding the electronic structure and the environment of the metal center in its complexes.

Magnetic Susceptibility and Molar Conductivity Analyses: Similarly, no publications were identified that report on the magnetic moments or molar conductivity values for complexes of this ligand. This information is essential for determining the spin state of the metal ions and the electrolytic nature of the complexes in solution.

Computational Studies: A search for computational investigations, such as Density Functional Theory (DFT) studies, focusing on the metal-ligand interactions and stability of this compound complexes did not yield any specific results. These theoretical studies are vital for complementing experimental data and providing deeper insights into the bonding and electronic properties of coordination compounds.

While the broader field of coordination chemistry of benzamide and aminophenyl derivatives is well-documented, the specific substitution pattern of this compound appears to be uninvestigated in the context of its behavior as a ligand in metal complexes. Therefore, the creation of an article with the requested detailed research findings and data tables is precluded by the absence of primary research on this specific compound.

Advanced Research Perspectives and Future Directions in N 2 Amino 4 Methylphenyl Benzamide Chemistry

Elucidation of Unexplored Reaction Pathways and Catalytic Applications

The exploration of novel synthetic routes and catalytic functions for N-(2-amino-4-methylphenyl)benzamide and related structures is a vibrant area of research. The inherent reactivity of the amino and amide groups, coupled with the aromatic rings, provides a rich playground for discovering new chemical transformations.

Recent research has focused on the development of more efficient and environmentally friendly synthetic methods. For instance, cobalt-catalyzed reactions have shown promise in the synthesis of complex atropisomers, which are stereoisomers arising from restricted rotation about a single bond. A one-step, step-economical process operating at room temperature with oxygen from the air as the sole oxidant has been reported for the synthesis of atropisomers with distal 1,3-C–N diaxes via C–H and N–H annulation with benzamide (B126) and sterically hindered alkynes. acs.org This method offers high yields and excellent enantioselectivity, highlighting the potential for developing greener catalytic systems. acs.org

Furthermore, the development of hybrid compounds is a key strategy. Novel benzamide-hydroxypyridinone (HPO) hybrids have been designed and synthesized as potential multi-targeting agents. nih.gov The synthetic strategies for these hybrids often involve multi-step processes, including the protection of functional groups, reaction with various reagents, and subsequent deprotection to yield the final products. nih.govnih.gov These complex syntheses underscore the need for continued research into more streamlined and efficient reaction pathways.

The catalytic potential of benzamide derivatives themselves is also an area of interest. While direct catalytic applications of this compound are not yet widely reported, the structural motifs present in this compound are found in various ligands and catalysts. Future research may focus on incorporating this and similar benzamide structures into novel catalyst designs for asymmetric synthesis and other challenging transformations.

Innovations in Spectroscopic and Structural Characterization Techniques

The precise characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Innovations in spectroscopic and structural analysis techniques are providing unprecedented insights at the molecular level.

Advanced spectroscopic methods are essential for elucidating the intricate details of molecular structure and interactions. researchgate.netresearchgate.net Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used. For instance, in the characterization of a new sulfonamide compound, 1H and 13C NMR, FTIR, and single-crystal X-ray diffraction were employed to confirm the structure and study its vibrational modes. mdpi.com

Future directions in this area include the application of more advanced and hyphenated techniques. For example, solid-state NMR (ssNMR) can provide detailed information about the structure and dynamics of these molecules in their solid form. Combining experimental data with computational modeling is also becoming increasingly powerful for interpreting complex spectra and understanding dynamic processes.

Rational Design of Next-Generation Benzamide-Based Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. target2035.netelsevierpure.com The rational design of benzamide-based chemical probes is a burgeoning field with the potential to significantly impact our understanding of biological processes and accelerate drug discovery. nih.gov

The design of these probes often involves incorporating a reporter tag, such as a fluorescent group or a photoaffinity label, onto the benzamide scaffold. nih.gov This allows for the visualization and identification of the probe's binding partners within a complex biological sample. For instance, novel photoreactive benzamide probes have been designed and synthesized for histone deacetylase 2 (HDAC2), an important enzyme in gene regulation. nih.gov These probes were shown to be potent and selective inhibitors of HDAC1 and 2 and were effective in crosslinking to HDAC2 in photolabeling experiments. nih.gov

The development of such probes requires a deep understanding of the structure-activity relationships (SAR) of the benzamide scaffold. Researchers systematically modify the structure of the benzamide and evaluate the effect of these changes on its biological activity. This iterative process of design, synthesis, and biological evaluation allows for the optimization of probe potency and selectivity.

Future advancements in this area will likely involve the development of "smarter" probes with enhanced functionalities. This could include probes that can be activated by specific stimuli, such as light or a particular enzyme, allowing for greater spatial and temporal control over their activity. The integration of computational methods in the design process will also be crucial for predicting the binding properties of new probe candidates and accelerating their development.

Integration of Hybrid Computational-Experimental Methodologies

The synergy between computational modeling and experimental techniques is revolutionizing the study of chemical compounds, including this compound. researchgate.netrsc.org This hybrid approach allows researchers to gain a deeper understanding of molecular properties and to design new molecules with desired functionalities more efficiently.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the three-dimensional structure, conformation, and electronic properties of benzamide derivatives. nih.govacs.org These predictions can then be validated and refined through experimental techniques like X-ray crystallography and NMR spectroscopy. For example, molecular mechanics calculations have been used to analyze the conformations of a series of active and inactive benzamide anticonvulsants, providing insights into the structural features required for their biological activity. nih.gov

This integrated approach is also being used to study the interactions of benzamides with biological targets. Molecular docking simulations can predict how a benzamide molecule might bind to a protein's active site, and these predictions can guide the design of more potent and selective inhibitors. mdpi.com For instance, molecular docking studies were used to understand the binding modes of new benzamide derivatives as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com

The future of this field lies in the development of more sophisticated computational models and the integration of larger and more diverse datasets, including those from high-throughput screening and multi-omics studies. researchgate.net Machine learning and artificial intelligence are also poised to play a significant role in accelerating the design-build-test-learn cycle in benzamide research. mdpi.com

Exploration of Supramolecular Assembly and Material Science Applications (Theoretical)

The ability of molecules to self-assemble into well-ordered, functional structures is a cornerstone of supramolecular chemistry and material science. The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors and aromatic rings, make it a promising candidate for the construction of novel supramolecular assemblies.

Theoretically, the amide and amino groups can participate in hydrogen bonding to form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The phenyl rings can engage in π-π stacking interactions, further directing the self-assembly process. The substitution pattern on the phenyl rings can be systematically varied to fine-tune these non-covalent interactions and control the resulting supramolecular architecture.

Recent studies on related benzamide and thiobenzamide (B147508) crystals have shown that fluorine substitution can suppress disorder and lead to well-defined packing motifs. acs.org Crystal structure prediction calculations revealed a denser lattice energy landscape for the fluorinated derivatives, suggesting that such modifications can make disorder less likely. acs.org This highlights the potential for rational design to control the solid-state packing of benzamide-based materials.

The potential applications of such supramolecular materials are vast. For example, porous crystalline materials constructed from benzamide building blocks could be used for gas storage or separation. The incorporation of photoresponsive or electroactive moieties could lead to the development of novel sensors or electronic materials. While much of this remains theoretical for this compound itself, the foundational principles and related experimental work suggest a promising future for the exploration of its potential in material science.

Q & A

Q. What are the recommended synthetic routes for N-(2-amino-4-methylphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of N-(2-amino-4-methylphenyl)benzamide typically involves coupling 2-amino-4-methylaniline with benzoyl chloride derivatives. Key steps include:

- Acylation : React the amine group of 2-amino-4-methylaniline with benzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere.

- Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C during addition, room temperature for completion) .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | Benzoyl chloride, DMF, 0°C → RT | 75–85 | ≥95% |

| Purification | Ethanol/water recrystallization | 80 | 99% |

Q. How can the crystal structure of this compound be determined and validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Use vapor diffusion (e.g., dichloromethane/hexane) to grow suitable crystals.

Data Collection : Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Structure Solution : Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .

Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen atom positions from Fourier difference maps .

Validation : Cross-check with WinGX (for symmetry analysis) and ORTEP-3 (for thermal ellipsoid visualization) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer: Combine quantum mechanics (QM), molecular docking, and QSAR:

- QM Calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to evaluate electronic properties (HOMO-LUMO, dipole moments).

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., HDACs or PARP-1) based on benzamide scaffolds .

- QSAR Models : Train neural networks on datasets (e.g., IC50 values) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. Table 2: Key Computational Parameters

| Method | Software/Tool | Target Application |

|---|---|---|

| DFT | Gaussian 16 | Electronic structure |

| Docking | AutoDock Vina | HDAC inhibition |

| QSAR | CC-DPS | Activity prediction |

Q. How can contradictory biological activity data (e.g., HDAC inhibition vs. no effect) be resolved for benzamide derivatives?

Methodological Answer: Address discrepancies through:

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. neuronal cells) and HDAC isoform specificity (e.g., Class I vs. II) .

Metabolic Stability : Evaluate compound stability in vitro (e.g., liver microsomes) to rule out rapid degradation.

Brain-Region Selectivity : Use immunohistochemistry to verify target engagement in specific tissues, as seen with MS-275’s frontal cortex selectivity .

Q. What strategies are effective in resolving crystallographic data conflicts (e.g., disordered solvent molecules)?

Methodological Answer: Refinement and validation steps:

- Disordered Solvents : Apply SQUEEZE (in PLATON) to model diffuse electron density from unaccounted solvent .

- Twinned Crystals : Use TWINLAW in SHELXL to handle twinning (common in benzamides with flexible substituents) .

- Cross-Validation : Compare results with independent datasets (e.g., neutron diffraction) or computational models (e.g., Mercury CSD) .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

Methodological Answer: Focus on substituent effects:

- Electron-Donating Groups : Methyl or amino groups at the 4-position enhance solubility but may reduce HDAC binding .

- Trifluoromethyl : Introduce at the benzamide ring to improve metabolic stability and lipophilicity (logP optimization) .

- Hybrid Scaffolds : Combine with pyrimidine or quinoline moieties (e.g., PARP-1 inhibitors) to diversify target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.